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molecular formula C15H13N B8547862 1,1a,6,10b-Tetrahydrodibenzo[b,f]cyclopropa[d]azepine CAS No. 30646-39-0

1,1a,6,10b-Tetrahydrodibenzo[b,f]cyclopropa[d]azepine

Cat. No. B8547862
M. Wt: 207.27 g/mol
InChI Key: FGIQVRDFRKFMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03992370

Procedure details

In 20 ml. of liquid ammonia is suspended 1.824 g. of 1,1-dichloro-1a,10b-dihydrodibenzo(b,f)cycloprop(d)azepine-6(1H)-carboxaldehyde, and while the suspension is stirred at -40° to -50° C,0.69 g. of small pieces of sodium metal are added. The system is stirred atthe same temperature for 1 hour, after which time 1.5 g. of ammonia chloride is added. The liquid ammonia is distilled off and 20 ml. of wateris added. The mixture is extracted three times with 20 ml. portions of benzene and the extracts are washed with water and dried. The benzene extracts are passed over a column packed with silica gel and then adsorbedmaterial is eluted by means of a mixed solvent of benzenecyclohexane (6:4).The eluate is concentrated, whereby 0.658 g. (53 %) of 1,1a,6,10b-tetrahydrodibenzo(b,f)cycloprop(d)azepine is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1-dichloro-1a,10b-dihydrodibenzo(b,f)cycloprop(d)azepine-6(1H)-carboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonia chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N.Cl[C:3]1(Cl)[CH:10]2[CH:4]1[C:5]1[CH:20]=[CH:19][CH:18]=[CH:17][C:6]=1[N:7](C=O)[C:8]1[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=12.[Na].[Cl-].N>>[CH2:3]1[CH:4]2[CH:10]1[C:9]1[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=1[NH:7][C:6]1[CH:17]=[CH:18][CH:19]=[CH:20][C:5]=12 |f:3.4,^1:21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
1,1-dichloro-1a,10b-dihydrodibenzo(b,f)cycloprop(d)azepine-6(1H)-carboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C2C3=C(N(C4=C(C21)C=CC=C4)C=O)C=CC=C3)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
ammonia chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].N

Conditions

Stirring
Type
CUSTOM
Details
The system is stirred atthe same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The liquid ammonia is distilled off
ADDITION
Type
ADDITION
Details
of wateris added
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with 20 ml
WASH
Type
WASH
Details
portions of benzene and the extracts are washed with water
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
adsorbedmaterial is eluted by means of a mixed solvent of benzenecyclohexane (6
CONCENTRATION
Type
CONCENTRATION
Details
4).The eluate is concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1C2C3=C(NC4=C(C21)C=CC=C4)C=CC=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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